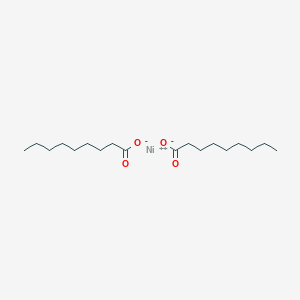

Nickel(2+) dinonanoate

Description

Nickel(2+) dinonanoate is a coordination compound where a nickel(II) cation (Ni²⁺) is coordinated by two nonanoate anions (C₉H₁₇COO⁻). Nonanoate, a nine-carbon monocarboxylate, confers unique solubility and reactivity properties. These compounds are typically synthesized via metathesis reactions between nickel salts (e.g., nitrate or chloride) and alkali metal carboxylates. Applications include catalysis, polymer stabilization, and nanomaterials synthesis .

Properties

CAS No. |

84852-37-9 |

|---|---|

Molecular Formula |

C18H34NiO4 |

Molecular Weight |

373.2 g/mol |

IUPAC Name |

nickel(2+);nonanoate |

InChI |

InChI=1S/2C9H18O2.Ni/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

COAZDOANIWHEFE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(2+) dinonanoate can be synthesized through a reaction between nickel(II) salts, such as nickel(II) nitrate or nickel(II) chloride, and nonanoic acid. The reaction typically involves dissolving the nickel salt in a suitable solvent, such as ethanol or water, and then adding nonanoic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the compound’s purity and yield. Techniques like recrystallization or filtration may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Nickel(2+) dinonanoate undergoes various chemical reactions, including:

Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.

Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents like hydrogen gas.

Substitution: The nonanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).

Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.

Substitution: Ligands such as ammonia or phosphines can replace nonanoate ligands under controlled conditions.

Major Products Formed:

Oxidation: Nickel(III) complexes.

Reduction: Metallic nickel.

Substitution: Nickel complexes with new ligands.

Scientific Research Applications

Nickel(2+) dinonanoate has diverse applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for use in drug delivery systems due to its coordination properties.

Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings

Mechanism of Action

Nickel(2+) dinonanoate can be compared with other nickel(II) carboxylates, such as nickel(2+) acetate and nickel(2+) stearate. These compounds share similar coordination chemistry but differ in the length and properties of the carboxylate ligands. This compound is unique due to its specific nonanoate ligands, which can influence its solubility, reactivity, and applications .

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Structural and Molecular Characteristics

The molecular formula, chain length, and coordination geometry distinguish nickel carboxylates:

Key Observations :

Physicochemical Properties

Solubility and Stability:

- Nickel Octoate: Soluble in organic solvents (e.g., toluene, ethanol); stable under anhydrous conditions .

- Nickel Oleate: Highly soluble in nonpolar solvents; decomposes at ~200°C, releasing nickel oxide .

- Nickel Oxalate : Insoluble in water; decomposes to NiO at high temperatures (~300°C) .

- Nickel Dinonanoate (Inferred): Intermediate solubility between octoate and stearate; stable below 150°C.

Thermal Behavior:

- Inorganic salts (e.g., nickel nitrate, Ni(NO₃)₂) decompose at lower temperatures (~100°C) than carboxylates .

- Carboxylate stability correlates with chain length: stearate > dinonanoate > octoate > oxalate.

Toxicological Profiles

Data from the Toxicological Profile for Nickel (2023) highlights:

- Nickel Chloride (NiCl₂) : High acute toxicity (LD₅₀ ~100 mg/kg in rats) due to water solubility and Ni²⁺ bioavailability .

- Nickel Carboxylates : Lower acute toxicity but chronic exposure risks (e.g., dermatitis, respiratory issues). Oleate and stearate may release Ni²⁺ slowly, prolonging exposure .

- Regulatory Notes: Nickel stearate and oleate are classified with hazard codes H350 (carcinogenicity) and H410 (aquatic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.